molecular formula C13H8BrF3O2 B2911365 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene CAS No. 873203-36-2

1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene

Cat. No. B2911365
M. Wt: 333.104
InChI Key: AZJYHXLZYCYEKA-UHFFFAOYSA-N
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Description

1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene is a chemical compound. When treated with lithium diisopropylamide (LIDA) at -100°C, it gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .


Synthesis Analysis

The synthesis of 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene involves the treatment with lithium diisopropylamide (LIDA) at -100°C . This reaction gives 5-bromo-2-(trifluoromethoxy)phenyllithium. At -75°C, lithium bromide is eliminated, generating 1,2-dehydro-4-(trifluoromethoxy)benzene .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene is represented by the InChI code: 1S/C13H8BrF3O2/c14-9-1-3-10(4-2-9)18-11-5-7-12(8-6-11)19-13(15,16)17/h1-8H .


Physical And Chemical Properties Analysis

The boiling point of 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene is 80 °C/50 mmHg (lit.) and it has a density of 1.622 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.461 (lit.) .

Scientific Research Applications

Aryne Route Synthesis

1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene, when treated with lithium diisopropylamide (LDA), generates a phenyllithium intermediate, which can undergo various transformations. This process facilitates the synthesis of naphthalenes and other complex molecules, highlighting the compound's utility in organic synthesis (Schlosser & Castagnetti, 2001).

π-Allylic Nickel Bromide Complexes

The compound is used in the stereoselective synthesis of trisubstituted olefins, demonstrating its application in the creation of complex organic structures with specific configurations (SatoKikumasa, InoueSeiichi, & MoriiShigeki, 1975).

Synthesis of Derivatives

It serves as a precursor in the synthesis of various derivatives, showcasing its versatility in organic chemistry and the potential for creating a range of chemically diverse compounds (Tannaza Batool et al., 2014).

Fluorescence Properties

1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene is involved in the synthesis of compounds with significant fluorescence properties. This aspect is crucial for applications in materials science, particularly in the development of new luminescent materials (Liang Zuo-qi, 2015).

Solute-Solvent Complexation Dynamics

This compound has been used in studies to understand solute-solvent interactions, contributing to a deeper understanding of chemical kinetics and thermodynamics (Junrong Zheng et al., 2005).

Structural Studies

The structural characteristics of derivatives of 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene have been analyzed for understanding molecular interactions such as C-H···Br and C-Br···π, which are fundamental in crystallography and molecular design (P. Jones, P. Kuś, & I. Dix, 2012).

Safety And Hazards

1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene is considered hazardous. It is a combustible liquid and causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to handle it with protective gloves/protective clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-bromo-4-[4-(trifluoromethoxy)phenoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3O2/c14-9-1-3-10(4-2-9)18-11-5-7-12(8-6-11)19-13(15,16)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJYHXLZYCYEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene

Synthesis routes and methods I

Procedure details

To a solution of 4-(trifluoromethoxy)phenylboronic acid (10.0 g, 48.6 mmol) and 4-bromophenol (4.20 g, 24.3 mmol) in dichloromethane (250 ml) over 4 A molecular sieves was added copper (II) acetate (4.41 g, 24.3 mmol), diisopropylethylamine (21 ml, 121 mmol) and pyridine (10 ml, 121 mmol). The reaction mixture was stirred 12 hours at room temperature under positive pressure of dry air and concentrated in vacuo. The resulting residue was resuspended in ethyl acetate and 0.5 M HCl. The organic layer was extracted with water and brine, dried over magnesium sulfate and concentrated in vacuo. Purification by silica gel chromatography (ethyl acetate/hexanes) provided 5.07 g 1-bromo-4-(4-(trifluoromethoxy) phenoxy) benzene (63% yield) as a clear oil. 1H NMR (400 MHz, CDCl3) δ 7.45 (d, J=9.3 Hz, 1H), 7.19 (d, J=8.9 Hz, 1H), 6.99 (d, J=9.3 Hz, 1H), 6.89 (d, J=8.9 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
4.41 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-bromophenol (0.173 g) in 4 mL of 1-methyl-2-pyrrolidone under argon atmosphere was treated with 4-(trifluoromethoxy)iodobenzene (0.313 mL), 2,2,6,6-tetramethylheptane-3,5-dione (0.046 mL) and caesium carbonate (0.652 g). The slurry was degassed by bubbling argon for 15 min and copper(I) chloride (0.099 g) was added. The reaction mixture was degassed by bubbling argon for 15 min, then heated to 100° C. under argon for 5 h. The reaction mixture was cooled to room temperature and added dropwise to 30 mL of tert-butyl-methyl-ether. The slurry was filtered and the solids washed with tert-butyl-methyl-ether (3×20 mL). The combined filtrates were washed subsequently with 1N NaOH (50 mL), water (50 mL), 2N HCl (50 mL), 1N HCl (50 mL), water (50 mL) and brine (50 mL). The resulting organic layer was dried over Na2SO4 and concentrated to give a crude product which was purified by column chromatography on silica gel eluting with hexane to afford 0.15 g of the title compound as a colourless liquid.
Quantity
0.173 g
Type
reactant
Reaction Step One
Quantity
0.313 mL
Type
reactant
Reaction Step One
Quantity
0.046 mL
Type
reactant
Reaction Step One
Quantity
0.652 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Citations

For This Compound
2
Citations
RM Cross, JR Maignan, TS Mutka, L Luong, J Sargent… - 2011 - ACS Publications
Antimalarial activity of 1, 2, 3, 4-tetrahydroacridin-9 (10H)-ones (THAs) has been known since the 1940s and has garnered more attention with the development of the acridinedione …
Number of citations: 80 pubs.acs.org
A Nilsen, GP Miley, IP Forquer… - Journal of medicinal …, 2014 - ACS Publications
The historical antimalarial compound endochin served as a structural lead for optimization. Endochin-like quinolones (ELQ) were prepared by a novel chemical route and assessed for …
Number of citations: 118 pubs.acs.org

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